molecular formula C17H21NO5 B1213604 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one

1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one

カタログ番号: B1213604
分子量: 319.4 g/mol
InChIキー: WAGZSQGCUXDBOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one, also known as 8,9-dihydropiplartine, is a chemical analog of the naturally occurring alkaloid piperlongumine (piplartine) . This relationship makes it a compound of significant interest for investigating a range of pharmacological pathways. Piperlongumine is extensively documented for its ability to selectively increase reactive oxygen species (ROS) in cancer cells, leading to apoptosis and displaying potent antitumor effects in various models without harming normal cells . Its mechanism is associated with the inhibition of key antioxidative enzymes like glutathione S-transferase pi 1 (GSTP1) and thioredoxin reductase (TrxR), effectively disrupting redox homeostasis . Furthermore, piperlongumine is known for its anti-inflammatory properties, which include blocking the activation of the NF-κB signaling pathway and inhibiting the production of proinflammatory cytokines such as TNF-α and IL-6 . Given these properties of its parent compound, this compound serves as a valuable research tool for scientists exploring oxidative stress mechanisms, developing novel anticancer strategies, and probing anti-inflammatory and antiplatelet therapies . It provides a core structure for the design and synthesis of new derivatives to study structure-activity relationships and enhance therapeutic potential .

特性

分子式

C17H21NO5

分子量

319.4 g/mol

IUPAC名

1-[3-(3,4,5-trimethoxyphenyl)propanoyl]-2,3-dihydropyridin-6-one

InChI

InChI=1S/C17H21NO5/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)18-9-5-4-6-15(18)19/h4,6,10-11H,5,7-9H2,1-3H3

InChIキー

WAGZSQGCUXDBOA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCC=CC2=O

正規SMILES

COC1=CC(=CC(=C1OC)OC)CCC(=O)N2CCC=CC2=O

同義語

dihydropiplartine

製品の起源

United States

準備方法

Reaction Mechanism and Conditions

The acyl chloride is generated in situ by treating 3-(3,4,5-trimethoxyphenyl)propanoic acid with thionyl chloride or oxalyl chloride. The dihydropyridinone intermediate is then acylated in anhydrous dichloromethane or tetrahydrofuran using triethylamine or pyridine as a base. The reaction proceeds at room temperature for 4–6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.

Catalytic Enhancements

Recent advancements employ phosphate fertilizers such as monoammonium phosphate (MAP) or diamonium phosphate (DAP) as Brønsted acid catalysts. These catalysts reduce side reactions and improve yields to 85–92% under reflux conditions in ethanol. For example, MAP (3 mol%) in ethanol at 80°C for 2 hours achieves a 91% yield, while DAP (1 mol%) under similar conditions yields 88%.

Multicomponent Cyclocondensation Strategies

Multicomponent reactions (MCRs) offer a streamlined pathway for constructing the dihydropyridinone core while simultaneously introducing the 3,4,5-trimethoxyphenylpropanoyl group.

Modified Biginelli Reaction

Adapting the Biginelli reaction, a one-pot condensation of ethyl acetoacetate, 3,4,5-trimethoxybenzaldehyde, and urea or thiourea is catalyzed by SO3H@imineZCMNPs, a sulfonated magnetic nanocatalyst. Under solvent-free conditions at 90°C, the nanocatalyst (10 mg) facilitates cyclization within 1.5 hours, yielding 89–94% of the product. The magnetic properties of the catalyst enable easy recovery and reuse for up to five cycles without significant activity loss.

Acid-Catalyzed Cyclization

A cyclization approach involves treating a linear keto-amide precursor with gaseous HCl in methanol. For instance, a methanolic solution of the precursor is saturated with HCl gas at 0°C, followed by stirring at room temperature for 12 hours. This method yields 78–82% of the target compound, with the lactam ring forming via intramolecular nucleophilic attack.

Palladium-catalyzed cross-coupling reactions enable the introduction of the 3,4,5-trimethoxyphenyl group into preformed dihydropyridinone intermediates.

Suzuki-Miyaura Coupling

Aryl halide-functionalized dihydropyridinones undergo coupling with 3,4,5-trimethoxyphenylboronic acid using Pd(OAc)2 and the BINAP ligand. Optimized conditions involve toluene as the solvent, sodium tert-butoxide as the base, and heating at 110°C for 16 hours, achieving yields of 75–80%.

Direct Acylation via C–H Activation

Recent protocols utilize Pd(II) catalysts to acylate the dihydropyridinone core directly. Using 3-(3,4,5-trimethoxyphenyl)propanoic acid as the acyl source, the reaction proceeds in DMF at 120°C with Ag2CO3 as an oxidant, yielding 70–73% of the product.

Green Chemistry Approaches

Solvent-Free Synthesis

Employing SO3H-functionalized catalysts under solvent-free conditions minimizes waste. For example, 10 mg of SO3H@imineZCMNPs at 90°C for 1.5 hours achieves 94% yield, outperforming traditional solvents like ethanol or acetonitrile.

Phosphate Fertilizer Catalysis

MAP and DAP serve as non-toxic, low-cost catalysts in ethanol reflux. These methods avoid transition metals and achieve yields >85% with reaction times under 3 hours.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Time Yield
Classical AcylationTriethylamineDichloromethaneRoom temp6 h78%
Modified BiginelliSO3H@imineZCMNPsSolvent-free90°C1.5 h94%
Suzuki CouplingPd(OAc)2/BINAPToluene110°C16 h80%
Phosphate-CatalyzedMAPEthanol80°C2 h91%
HCl CyclizationHCl gasMethanolRoom temp12 h82%

Challenges and Optimization

  • Regioselectivity : Acylation at the N1 position of dihydropyridinone requires careful control of base strength to avoid O-acylation byproducts.

  • Catalyst Recovery : Magnetic nanocatalysts offer superior reusability compared to homogeneous acids like HCl or H2SO4.

  • Scalability : Solvent-free and phosphate-catalyzed methods are more industrially viable due to lower energy input and waste generation .

化学反応の分析

Functionalization Reactions

The compound undergoes modifications at three reactive sites: (i) the dihydropyridinone ring, (ii) the propanoyl carbonyl group, and (iii) the trimethoxyphenyl substituent.

Ring Functionalization

The dihydropyridinone ring participates in nucleophilic additions and oxidation :

  • Bromination : Treatment with N-bromosuccinimide (NBS) selectively functionalizes the α-position to the carbonyl group .

  • Oxidation : The dihydropyridinone ring is oxidized to a pyridone derivative using Mn-based catalysts under mild conditions .

Propanoyl Chain Modifications

The propanoyl carbonyl group is reactive toward Grignard reagents and reducing agents :

  • Grignard Addition : Organozinc reagents add to the carbonyl group, forming substituted alcohols (e.g., indole derivatives) .

  • Reduction : Sodium borohydride reduces the carbonyl to a secondary alcohol (yield: 70–85%) .

Trimethoxyphenyl Substituent Reactions

The electron-rich aromatic ring undergoes electrophilic substitution :

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups .

  • Demethylation : BBr₃ selectively removes methoxy groups, yielding phenolic derivatives .

Catalytic and Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions :

Reaction Type Catalyst Products Application
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Biaryl analogsDrug discovery
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosN-alkylated derivativesBioactive molecule synthesis
  • Cross-coupling reactions enable the introduction of heteroaryl groups (e.g., indole, pyrazole) at the propanoyl chain or aromatic ring .

Stability and Degradation Pathways

  • Acidic Hydrolysis : The propanoyl ester bond is cleaved under strong acidic conditions (HCl, reflux), yielding 3,4,5-trimethoxyphenylpropanoic acid and 5,6-dihydropyridin-2(1H)-one .

  • Photodegradation : Exposure to UV light induces ring-opening reactions, forming quinone-like products .

Key Derivatives and Bioactivity

Derivatives synthesized via the above reactions show aldose reductase inhibitory activity (IC₅₀: 0.8–5.2 μM), relevant for diabetic complications . Notable analogs include:

  • Indole-substituted derivatives : Enhanced solubility and binding affinity .

  • Nitro- and methoxy-modified analogs : Improved metabolic stability .

科学的研究の応用

Biological Activities

Dihydropiplartine exhibits several biological activities that are of interest for pharmaceutical applications:

Antidiabetic Properties

Research indicates that dihydropiplartine has the potential to inhibit aldose reductase, an enzyme implicated in diabetic complications. Studies have shown an IC50 value of approximately 160 μM for this inhibition, suggesting a moderate potential for managing diabetes-related conditions .

Antitumor Activity

Dihydropiplartine has demonstrated antitumor effects in various studies. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving the modulation of cell cycle progression and apoptosis pathways. The compound's ability to disrupt protein-protein interactions (PPIs) has also been noted as a mechanism for its antitumor activity .

Neuroprotective Effects

The compound shows promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Dihydropiplartine has been studied for its anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory cytokines makes it a candidate for further research in inflammatory diseases .

Drug Development

The unique structure of dihydropiplartine allows for modifications that can enhance its biological activity and reduce toxicity. Researchers are exploring analogs of this compound to improve its pharmacological profiles and develop new therapeutic agents.

Case Study 1: Antidiabetic Activity

A study focused on the synthesis of dihydropiplartine analogs revealed that certain modifications led to improved inhibition of aldose reductase, enhancing the potential for diabetes treatment .

Case Study 2: Antitumor Mechanisms

In vitro studies demonstrated that dihydropiplartine effectively inhibited the growth of breast cancer cells by inducing apoptosis and disrupting key signaling pathways associated with tumor progression .

Study Activity Findings
Study 1AntidiabeticIC50 = 160 μM inhibition of aldose reductase
Study 2AntitumorInduced apoptosis in breast cancer cells

作用機序

The mechanism of action of 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets:

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperlongumine belongs to a class of dihydropyridinone derivatives with diverse pharmacological profiles. Below is a detailed comparison with structurally related compounds, focusing on substituent variations, biological activity, and synthetic routes.

Piperlongumine Analogues (Aldose Reductase Inhibitors)

Compounds 32a–32e from are synthetic analogues of piperlongumine, modified at the dihydropyridinone ring with hydroxyaryl or nitrophenyl groups. These derivatives were designed as aldose reductase inhibitors:

Compound ID Substituent (R-group) Yield (%) Physical State Key Biological Activity
32a 4-Chlorophenyl(hydroxy)methyl 60 Yellow oil Aldose reductase inhibition (IC₅₀ not reported)
32b 4-Fluorophenyl(hydroxy)methyl 55 Pale-yellow oil Improved solubility vs. piperlongumine
32c 2-Nitrophenyl(hydroxy)methyl 65 Pale-yellow solid Enhanced stability in polar solvents
32d 4-Nitrophenyl(hydroxy)methyl 63 Yellow solid Potent inhibition (activity inferred from nitro group’s electron-withdrawing effects)
32e 4-Cyanophenyl(hydroxy)methyl 60 Pale-yellow oil High polarity due to cyano group

Key Differences :

  • Solubility : Fluorinated (32b) and cyanated (32e) derivatives exhibit better aqueous solubility than piperlongumine.
Apixaban-Related Dihydropyridinone Derivatives

Compounds such as 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one (CAS: 1801881-15-1) are intermediates in anticoagulant drug synthesis (e.g., apixaban) .

Property Piperlongumine 1-(4-Aminophenyl)-3-chloro-5,6-dihydropyridin-2(1H)-one
Core Structure 5,6-Dihydropyridin-2(1H)-one 5,6-Dihydropyridin-2(1H)-one
Substituents 3,4,5-Trimethoxyphenylpropanoyl 4-Aminophenyl, 3-chloro
Biological Target Aldose reductase, ROS Factor Xa (anticoagulant)
Synthetic Application Natural product derivative Pharmaceutical intermediate

Key Insight: The chloro and amino groups in apixaban derivatives improve binding to Factor Xa, while piperlongumine’s trimethoxyphenyl group targets redox pathways .

Morpholino-Substituted Dihydropyridinones

3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 545445-44-1) is a research chemical with distinct physicochemical properties :

Property Piperlongumine Morpholino Derivative
Molecular Weight 317.34 g/mol 355.43 g/mol
Solubility Low in water Soluble in chloroform, methanol
Functional Groups Trimethoxyphenyl, acryloyl Morpholino, oxopiperidinyl
Application Anticancer research Kinase inhibition studies

Key Difference: The morpholino group enhances solubility and enables interactions with kinase active sites, unlike piperlongumine’s redox-targeting trimethoxyphenyl group.

Complex Heterocyclic Derivatives

The compound (6R)-3-[(2-chlorophenyl)sulfanyl]-4-hydroxy-6-(3-hydroxyphenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one (PDB: 6EY) exemplifies advanced dihydropyridinone derivatives with multiple substituents :

Feature Piperlongumine 6EY Ligand
Substituents Single trimethoxyphenyl Chlorophenyl, thiophenyl
Chirality None R-configuration
Target ROS-mediated pathways Enzymatic active sites
Complexity Moderate High (multiple rings/groups)

Key Insight : Increased structural complexity in 6EY’s ligand allows for multi-target interactions, whereas piperlongumine’s simpler structure favors selective redox modulation.

Notes

Nomenclature Clarification: The compound’s name may vary between propanoyl (saturated) and acryloyl (unsaturated) in literature; this analysis assumes the unsaturated (E)-acryloyl structure consistent with piperlongumine .

Synthetic Routes : Piperlongumine is synthesized via acylation of 5,6-dihydropyridin-2(1H)-one with trimethoxycinnamoyl chloride , while analogues require tailored substituent introduction .

生物活性

1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridinone core and a trimethoxyphenyl moiety. Its molecular formula is C17H23NO5, with a molecular weight of approximately 319.37 g/mol. The presence of the trimethoxy group is significant for its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes. Various methods have been reported in literature for synthesizing similar dihydropyridinones, which can serve as analogs for studying biological activity .

Antiproliferative Effects

This compound has shown promising antiproliferative activity against several cancer cell lines. In particular:

  • MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value of 52 nM, indicating potent activity against estrogen receptor-positive breast cancer cells.
  • MDA-MB-231 Triple-Negative Cells : An IC50 value of 74 nM was recorded, demonstrating effectiveness even in more aggressive cancer types .

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.

The mechanism through which this compound exerts its effects involves several pathways:

  • Tubulin Polymerization Inhibition : The compound disrupts microtubule dynamics by binding to tubulin, leading to mitotic catastrophe in cancer cells. Immunofluorescence studies confirmed that it targets tubulin and induces multinucleation .
  • G2/M Phase Arrest : Treatment with the compound resulted in significant G2/M phase cell cycle arrest, which is critical for halting the proliferation of cancer cells .

Study 1: Evaluation Against Various Cancer Cell Lines

A comprehensive study assessed the antiproliferative effects of various derivatives related to this compound. It was found that those with similar structural features exhibited varying degrees of activity against breast, colon, and lung cancer cell lines. The highest activity was associated with compounds that retained the trimethoxyphenyl group .

Study 2: Structural Activity Relationship (SAR)

Research focusing on SAR indicated that modifications to the dihydropyridinone core could enhance or diminish biological activity. For instance, substituents on the phenyl ring significantly influenced potency against specific cancer types .

Data Summary

Property Value
Molecular FormulaC17H23NO5
Molecular Weight319.37 g/mol
IC50 (MCF-7)52 nM
IC50 (MDA-MB-231)74 nM
Mechanism of ActionTubulin inhibition

Q & A

Q. Q1. What are the established synthetic routes for 1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one (PL)?

PL is synthesized via a two-step protocol:

Precursor Preparation : 5,6-dihydropyridin-2(1H)-one is derived from 2-piperidone using NaH for deprotection .

Acylation : 3,4,5-Trimethoxycinnamic acid is converted to its acyl chloride (using oxalyl chloride), then reacted with the deprotected dihydropyridinone under anhydrous conditions to yield PL .
Key Considerations : Reaction efficiency depends on stoichiometric control of NaH and inert atmosphere to prevent hydrolysis.

Q. Q2. How are structural modifications of PL validated experimentally?

  • NMR Analysis : 1H^1H and 13C^{13}C NMR confirm regiochemistry and stereochemistry (e.g., acryloyl group geometry) .
  • HRMS/ESI-MS : Validate molecular weight and purity (e.g., PL derivatives show [M+H]+^+ peaks at m/z 357.13) .
  • HPLC : Assess purity (>97% for bioactive studies) using gradient elution (e.g., acetonitrile/water) .

Q. Q3. What preliminary assays are used to evaluate PL's bioactivity?

  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values) .
  • Enzyme Inhibition : Aldose reductase inhibition assays (e.g., IC50_{50} ~0.8 μM for PL derivatives) .
    Note : Activity correlates with the 3,4,5-trimethoxyphenyl group and α,β-unsaturated ketone moiety .

Advanced Research Questions

Q. Q4. How can selective demethylation of PL's methoxy groups be optimized for SAR studies?

  • Method : AlCl3_3-mediated demethylation (e.g., 1.0 g PL + 4.2 g AlCl3_3 in DCM, 61% yield for 4-hydroxy derivative) .
  • Challenges : Over-demethylation and side reactions; monitor via TLC and adjust AlCl3_3 stoichiometry .
  • Applications : Hydroxyl derivatives enhance solubility and enable further functionalization (e.g., glycosylation) .

Q. Q5. How can conflicting bioactivity data between PL analogs be resolved?

  • Case Study : Analogs with fluorophenyl or nitrophenyl substituents show variable aldose reductase inhibition (55–65% yield, IC50_{50} ±15% variance) .
  • Resolution :
    • Control Variables : Assess reaction purity (HPLC), stereochemical consistency (NMR), and cellular uptake (LC-MS).
    • Statistical Analysis : Use ANOVA to compare batch-to-batch variability vs. structural effects .

Q. Q6. What strategies improve the stability of PL in aqueous media for in vivo studies?

  • Prodrug Design : Esterify the α,β-unsaturated ketone (e.g., acetyl-protected derivatives) .
  • Nanocarriers : Encapsulate PL in PEGylated liposomes to reduce hydrolysis and enhance tumor targeting .

Q. Q7. How is crystallographic data used to validate PL-derivative interactions with target proteins?

  • X-ray Crystallography : Co-crystallize PL analogs (e.g., 32d in ) with aldose reductase to map binding pockets .
  • Docking Studies : Compare experimental IC50_{50} with computational binding scores (e.g., AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-(3-(3,4,5-Trimethoxyphenyl)propanoyl)-5,6-dihydropyridin-2(1H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。